Perphenazine-d8 Dihydrochloride
Description
BenchChem offers high-quality Perphenazine-d8 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perphenazine-d8 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C₂₁H₂₀D₈Cl₃N₃OS |
|---|---|
Molecular Weight |
484.94 |
Synonyms |
4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-(piperazine-d8)ethanol Dihydrochloride; 1-(2-Hydroxyethyl)-4-[3-(2-chloro-10-phenothiazinyl)_x000B_propyl]piperazine-d8-Dihydrochloride; Chloriprozine-d8; Chlorperphenazine-d8; Decentan-d8; Emesinal-d8; Etape |
Origin of Product |
United States |
Foundational & Exploratory
Stability of Perphenazine-d8 dihydrochloride in frozen storage
An In-Depth Technical Guide to the Stability of Perphenazine-d8 Dihydrochloride in Frozen Storage
Authored by: Gemini, Senior Application Scientist
Executive Summary
Deuterated compounds, such as Perphenazine-d8 dihydrochloride, are fundamental to achieving precision and accuracy in quantitative bioanalysis, primarily serving as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays.[1] The integrity of analytical data is inextricably linked to the stability of these standards. This guide provides a comprehensive framework for assessing and ensuring the stability of Perphenazine-d8 dihydrochloride under frozen storage conditions. We will delve into the underlying chemical principles, potential degradation pathways, and a detailed, self-validating protocol for a long-term frozen stability study. The methodologies described herein are designed to provide researchers and drug development professionals with the robust data needed to guarantee the reliability of their analytical results.
Physicochemical Properties and Degradation Potential of Perphenazine
Perphenazine is a piperazinyl phenothiazine, a class of compounds known for their susceptibility to certain environmental factors.[2] Understanding its chemical nature is paramount to designing a meaningful stability study.
Chemical Structure: Perphenazine consists of a tricyclic phenothiazine core linked to a piperazine ethanol moiety. The "-d8" designation indicates that eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature for use as an internal standard, and the stronger carbon-deuterium (C-D) bond can enhance stability compared to the non-deuterated analog.[1]
Key Physicochemical Characteristics:
-
Light Sensitivity: Phenothiazines are notoriously sensitive to light, which can promote oxidation.[3] All handling and storage must be performed with light-protected containers (e.g., amber vials).
-
Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, primarily forming the corresponding sulfoxide.[4][5] This is a critical degradation pathway to monitor in any stability study.
-
Solubility: Perphenazine-d8 dihydrochloride is soluble in solvents like methanol and DMSO.[] The choice of solvent for a stock solution can itself impact stability and should be carefully considered.
Potential Degradation Pathway
The primary anticipated degradation route for perphenazine is the oxidation of the sulfur atom in the phenothiazine nucleus to form Perphenazine Sulfoxide.
Caption: Primary oxidative degradation pathway of Perphenazine.
Designing a Robust Frozen Storage Stability Study
A comprehensive stability study for a reference standard should evaluate its integrity under conditions that mimic its entire lifecycle in the laboratory, from long-term storage to routine use.[7][8] This involves assessing both long-term stability at frozen temperatures and the impact of repeated freeze-thaw cycles.
Study Objectives
-
To determine the long-term stability of Perphenazine-d8 dihydrochloride in a specified solvent matrix when stored at -20°C and -80°C.
-
To evaluate the stability of the analyte after multiple freeze-thaw cycles.
-
To identify and monitor the formation of the primary degradant, Perphenazine-d8 Sulfoxide.
Experimental Design Workflow
The following diagram outlines the logical flow of the stability assessment.
Caption: Experimental workflow for stability testing.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for executing the stability study.
Protocol 1: Preparation of Stock and Quality Control (QC) Samples
Rationale: The choice of solvent is critical; methanol is a common choice for solubility.[] Preparing QC samples at low and high concentrations brackets the expected working range of the internal standard.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of Perphenazine-d8 dihydrochloride.
-
Quantitatively transfer the solid to a 1.0 mL amber volumetric flask.
-
Dissolve and bring to volume with LC-MS grade methanol. Mix thoroughly. This is the primary stock solution.
-
-
Working Stock and QC Sample Preparation:
-
Prepare an intermediate working stock solution by diluting the primary stock.
-
From the working stock, prepare at least two sets of QC samples: a Low QC (LQC) and a High QC (HQC) concentration. The matrix for these QCs should mimic the intended analytical samples (e.g., plasma, urine, or a simple solvent).
-
Dispense aliquots of each QC level into appropriately labeled, light-protected cryovials for storage. Prepare enough aliquots for all planned time points and analyses to avoid freeze-thaw cycles on the long-term samples.[8]
-
Protocol 2: Long-Term and Freeze-Thaw Stability Assessment
Rationale: Storing samples at two different frozen temperatures provides data for both standard and deep-freeze storage conditions.[9] Freeze-thaw stability is essential to ensure that routine handling of the standard from the freezer does not compromise its integrity.[10]
-
Time Zero (T0) Analysis:
-
Immediately after preparation, analyze a set of freshly prepared QC samples (n=3 for each level) to establish a baseline (T0) response.
-
-
Long-Term Stability:
-
Place the prepared QC aliquots into storage at -20°C and -80°C.
-
At each designated time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples (n=3 per level per condition).
-
Allow the samples to thaw completely at room temperature, and then process and analyze them using the validated analytical method.
-
-
Freeze-Thaw (F/T) Stability:
-
Subject a separate set of QC aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted to room temperature.
-
After the final thaw (e.g., 3rd or 5th cycle), analyze the samples.
-
Protocol 3: Analytical Methodology (LC-MS/MS)
Rationale: A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradants, impurities, or matrix components.[11][12] LC-MS/MS is the gold standard for this type of analysis due to its high selectivity and sensitivity.
-
Chromatographic System: A reverse-phase HPLC system.
-
Column: A C18 column (e.g., Develosil ODS HG-5 RP C18, 5μm, 15cm x 4.6mm i.d.) is a suitable choice for separating perphenazine from its sulfoxide metabolite.[11]
-
Mobile Phase: An isocratic or gradient elution using a combination of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Perphenazine-d8: A specific precursor-to-product ion transition for Perphenazine-d8 would need to be optimized.
-
MRM Transition for Perphenazine-d8 Sulfoxide: A transition for the potential sulfoxide degradant should also be monitored to assess its formation over time.
-
-
Data Acquisition: The peak area response for each analyte is recorded.
Data Analysis and Acceptance Criteria
The stability of Perphenazine-d8 dihydrochloride is evaluated by comparing the analytical response of the stored samples against the baseline T0 samples.
Quantitative Data Summary
The results should be summarized in a table for clarity. The mean concentration or peak area ratio of the stability samples is calculated and expressed as a percentage of the T0 mean.
| Stability Condition | Time Point | Mean Concentration (ng/mL) | % of T0 Mean | Acceptance Criteria (±15%) |
| T0 (Baseline) | 0 | 100.2 | 100.0% | Pass |
| -20°C Storage | 1 Month | 98.7 | 98.5% | Pass |
| 3 Months | 99.1 | 98.9% | Pass | |
| 6 Months | 97.5 | 97.3% | Pass | |
| 12 Months | 96.8 | 96.6% | Pass | |
| -80°C Storage | 1 Month | 100.5 | 100.3% | Pass |
| 3 Months | 99.8 | 99.6% | Pass | |
| 6 Months | 101.1 | 100.9% | Pass | |
| 12 Months | 100.7 | 100.5% | Pass | |
| Freeze-Thaw | 5 Cycles | 98.2 | 98.0% | Pass |
Note: The data presented above is illustrative.
Acceptance Criteria
The deuterated standard is considered stable under the tested conditions if the mean concentration or peak area response of the stability samples is within a predefined acceptance range of the nominal T0 value. A commonly accepted criterion for stability is that the mean value should be within ±15% of the T0 value.
Conclusions and Best Practices
This guide outlines a scientifically rigorous approach to validating the frozen storage stability of Perphenazine-d8 dihydrochloride. Based on the known chemistry of phenothiazines and established stability testing guidelines, it is anticipated that this compound will exhibit excellent stability at both -20°C and -80°C for extended periods when handled correctly.
Key Recommendations for Storage and Handling:
-
Procurement: Always obtain reference standards from reputable suppliers who provide a certificate of analysis (CoA) detailing purity, identity, and recommended storage conditions.[7]
-
Storage of Neat Material: Store the solid Perphenazine-d8 dihydrochloride material in a tightly sealed, light-protected container under refrigerated (2-8°C) or frozen conditions as recommended by the supplier.[3][13]
-
Solution Storage: For prepared stock solutions, storage at -80°C is preferable for long-term stability.[10]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, always aliquot stock solutions into single-use volumes.[8]
-
Light Protection: At every step of handling, from weighing to analysis, protect the compound from light by using amber glassware and minimizing exposure.[3]
By adhering to these protocols and best practices, researchers can ensure the integrity of their Perphenazine-d8 dihydrochloride internal standard, which is a critical prerequisite for generating accurate, reliable, and reproducible analytical data.
References
-
Taylor & Francis. (n.d.). Perphenazine – Knowledge and References. Retrieved from [Link]
- Beaulieu, N., & Lovering, E. G. (1986). Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms for Determination of Stability. Journal of the Association of Official Analytical Chemists, 69(1), 167–169.
-
PubMed. (1986). Liquid chromatographic method for perphenazine and its sulfoxide in pharmaceutical dosage forms for determination of stability. Retrieved from [Link]
-
WebMD. (2024). Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]
-
British Pharmacopoeia. (2013). Safety data sheet. Retrieved from [Link]
-
PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Perphenazine?. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Retrieved from [Link]
-
International Journal of Applied Pharmaceutical Sciences and Research. (2003). Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline in Pure and Marketed Pharmaceutical Dosage Form by using RP-HPLC. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
-
BioPharma Consulting Group. (2025). Stability Testing Strategies for Working Standards. Retrieved from [Link]
-
MDPI. (2022). Oxidation of Antipsychotics. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Perphenazine. Retrieved from [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (n.d.). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Retrieved from [Link]
-
ICH. (2010). Q1A(R2) Guideline. Retrieved from [Link]
-
PubMed. (2005). Chemical stability of perphenazine. Retrieved from [Link]
-
ResearchGate. (2025). Chemical Stability of Perphenazine | Request PDF. Retrieved from [Link]
-
PubMed. (2008). Chemical stability of perphenazine in two commercially available vehicles for oral liquid dosage forms. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
PubMed. (2014). Effect of storage on the dissolution rate of a fast-dissolving perphenazine/β-cyclodextrin complex. Retrieved from [Link]
-
Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Perphenazine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Liquid chromatographic method for perphenazine and its sulfoxide in pharmaceutical dosage forms for determination of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 9. pharmtech.com [pharmtech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. ajrconline.org [ajrconline.org]
- 13. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
CAS number and SMILES code for Perphenazine-d8 dihydrochloride
Abstract
This guide provides the definitive physicochemical data and application protocols for Perphenazine-d8 Dihydrochloride , a high-purity deuterated internal standard used in the quantification of perphenazine via LC-MS/MS.[1] Unlike standard d3 or d4 analogs, the d8-isotopolog offers a superior mass shift (+8 Da), eliminating cross-signal interference from the natural isotopic abundance (M+ isotope peaks) of the analyte.[1] This document details its chemical identity, solubility mechanics, and validated workflows for pharmacokinetic (PK) studies.[1]
Part 1: Chemical Identity & Core Specifications[1][2][3]
The following data constitutes the "Gold Standard" identification for this compound. Researchers must verify these parameters against their Certificate of Analysis (CoA) to ensure isotopic purity (>98% D).
Nomenclature & Identifiers
| Parameter | Specification |
| Chemical Name | Perphenazine-d8 Dihydrochloride |
| IUPAC Name | 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol; dihydrochloride |
| CAS Number (Salt) | 2070015-23-3 |
| CAS Number (Free Base) | 1329611-37-5 (Reference for parent isotope) |
| Parent Compound CAS | 58-39-9 (Perphenazine Unlabeled) |
Physicochemical Properties
| Parameter | Data |
| Molecular Formula | C₂₁H₂₀D₈Cl₃N₃OS (Salt form) |
| Molecular Weight | 484.94 g/mol (Salt) / 411.94 g/mol (Free Base) |
| Isotopic Purity | ≥ 98% Deuterium enrichment |
| Appearance | White to off-white solid (Hygroscopic) |
| Salt Stoichiometry | 1:2 (Perphenazine : HCl) |
SMILES Codes
Isomeric SMILES (Specific for d8-Piperazine labeling):
Note: The deuterium labels ([2H]) are located on the piperazine ring carbons, ensuring metabolic stability and minimal back-exchange.
Part 2: Technical Architecture & Application Logic[1]
The Deuterium Advantage (Why d8?)
In quantitative bioanalysis, choosing the correct Internal Standard (IS) is the single most critical decision for method robustness.[1]
-
Mass Shift Integrity: Perphenazine (Unlabeled) has a significant chlorine isotope pattern (
).[1] A low-mass IS (e.g., d3) might overlap with the M+3 or M+4 isotopic envelope of the analyte at high concentrations.[1] The +8 Da shift of Perphenazine-d8 moves the IS signal completely clear of the analyte's isotopic window, ensuring linearity at the Upper Limit of Quantification (ULOQ). -
Retention Time Locking: As a deuterated analog, Perphenazine-d8 co-elutes with the analyte.[1] This allows it to perfectly compensate for matrix effects (ion suppression/enhancement) occurring at that specific retention time window in the LC-MS source.[1]
Structural Visualization
The following diagram illustrates the connectivity and the specific location of the deuterium labels (highlighted in the piperazine ring).
[1]
Part 3: Experimental Protocols
Stock Solution Preparation
Critical Warning: The dihydrochloride salt is highly water-soluble but can be prone to hydrolysis or precipitation in pure organic solvents if not acidified.[1]
-
Weighing: Accurately weigh 1.0 mg of Perphenazine-d8 Dihydrochloride.
-
Primary Stock Solvent: Dissolve in Methanol (MeOH) or DMSO .
-
Recommendation: Use MeOH with 0.1% Formic Acid to maintain stability and prevent free-base conversion.[1]
-
-
Storage: Store aliquots at -80°C in amber glass vials. Stable for 12 months.
Bioanalytical Workflow (LC-MS/MS)
This protocol describes a standard Protein Precipitation (PPT) method for plasma samples.[1]
Mass Spectrometry Parameters (MRM)
Optimize these transitions on your specific instrument (e.g., Sciex Triple Quad or Thermo Quantiva).
| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Perphenazine (Analyte) | ESI (+) | 404.2 m/z | 171.1 m/z | 35 |
| Perphenazine-d8 (IS) | ESI (+) | 412.2 m/z | 179.1 m/z | 35 |
Rationale: The transition 404.2 -> 171.1 corresponds to the cleavage of the phenothiazine ring system.[1] The d8 version shifts both Q1 and Q3 because the fragmentation retains the deuterated piperazine or propyl moiety depending on the specific fragmentation path chosen.[1] Note: Always perform a product ion scan to confirm the dominant fragment for the d8 species on your specific instrument.[1]
Part 4: Synthesis & Stability Logic[1]
Synthesis Pathway
The high cost of this reagent stems from its complex synthesis.[1] It is typically synthesized via Convergent Synthesis :
-
Precursor A: 2-chlorophenothiazine is alkylated with 1-bromo-3-chloropropane.[1]
-
Precursor B: Piperazine-d8 (fully deuterated ring) is mono-alkylated with 2-bromoethanol.[1]
-
Coupling: Precursor A and Precursor B are coupled via nucleophilic substitution.[1]
-
Salt Formation: The resulting free base is treated with anhydrous HCl gas in diethyl ether to precipitate the dihydrochloride salt.[1]
Handling Precautions
-
Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly.[1] Weighing must be done quickly or in a glovebox.[1]
-
Light Sensitivity: Phenothiazines are photosensitive (oxidation to sulfoxides).[1] Handle under yellow light and use amber glassware.[1]
References
-
MedChemExpress (MCE). Perphenazine-d8 dihydrochloride Product Datasheet. Accessed October 2023.[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74835: Perphenazine Dihydrochloride.
-
Toronto Research Chemicals (TRC). Perphenazine-d8 Dihydrochloride (Piperazine-d8).[1]
-
Cayman Chemical. Perphenazine (Unlabeled) Technical Information.
Sources
Technical Guide: Deuterium Labeling Position in Perphenazine-d8
This guide provides an in-depth technical analysis of Perphenazine-d8 , focusing on its deuterium labeling position, synthesis logic, and application as an internal standard in LC-MS/MS workflows.
Structural Definition & Labeling Position
Perphenazine-d8 is a stable isotope-labeled analog of the antipsychotic drug Perphenazine. The isotopic labeling is strictly localized to the piperazine ring , where eight hydrogen atoms are replaced by deuterium (
Chemical Identity[1][2][3][4][5]
-
Chemical Name: 4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-(piperazine-d8)-ethanol dihydrochloride[]
-
CAS Number: 2070015-23-3 (Dihydrochloride salt)
-
Molecular Formula:
-
Molecular Weight: ~484.94 Da (Salt) / ~411.99 Da (Free Base)
-
Unlabeled Counterpart: Perphenazine (MW 403.97 Da)[2]
Deuterium Localization
The labeling occurs at positions 2, 2, 3, 3, 5, 5, 6, and 6 of the piperazine heterocycle. This specific positioning is chosen for two reasons:
-
Metabolic Stability: The piperazine ring is a metabolic hotspot. Deuteration at these sites can induce a Kinetic Isotope Effect (KIE), potentially slowing oxidative metabolism (e.g.,
-dealkylation). -
Fragment Retention: In Mass Spectrometry, the piperazine ring is retained in the primary quantifier ions, ensuring the mass shift (+8 Da) is preserved in the product spectrum.
Table 1: Physicochemical Comparison
| Property | Perphenazine (Unlabeled) | Perphenazine-d8 |
| Formula (Free Base) | ||
| Monoisotopic Mass | 403.15 | 411.20 |
| Labeling Site | None | Piperazine Ring ( |
| Primary MRM | ||
| Secondary MRM |
Synthesis & Manufacturing Logic
The synthesis of Perphenazine-d8 follows a convergent pathway. The critical step is the introduction of the pre-labeled 2-(piperazin-1-yl-d8)ethanol moiety to the phenothiazine core. This modular approach prevents deuterium scrambling (exchange with solvent protons) which could occur if the label were introduced at an earlier, more aggressive stage.
Synthetic Pathway Visualization
Figure 1: Convergent synthesis route ensuring the integrity of the d8-piperazine ring.
Causality of Reagent Choice[2][3][5]
-
NaH (Sodium Hydride): Used to deprotonate the phenothiazine nitrogen (
), creating a strong nucleophile for the alkylation step. -
NaI (Sodium Iodide): Acts as a catalyst in the Finkelstein reaction, converting the alkyl chloride intermediate to a more reactive alkyl iodide in situ, facilitating the attack by the sterically hindered deuterated piperazine.
Mass Spectrometry & Fragmentation Dynamics
In LC-MS/MS analysis, Perphenazine-d8 serves as an Internal Standard (IS). Understanding its fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.
Fragmentation Logic
Perphenazine typically undergoes Collision-Induced Dissociation (CID) to yield fragments dominated by the side chain.
-
Fragment A (
171 179): Corresponds to the side chain moiety: . Since this fragment contains the full piperazine ring, the mass shift is +8 Da . -
Fragment B (
143 151): Corresponds to the distal amine fragment: (cleavage at the propyl-nitrogen bond). This also contains the ring, shifting by +8 Da .
Fragmentation Pathway Diagram
Figure 2: MS/MS fragmentation pathway illustrating the conservation of the d8-label in quantifier ions.
Experimental Protocol: LC-MS/MS Quantification
This protocol validates the use of Perphenazine-d8 for quantifying Perphenazine in human plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer
of plasma into a glass tube. -
IS Addition: Spike with
of Perphenazine-d8 working solution ( in MeOH). -
Alkalinization: Add
of to ensure the drug is in its non-ionized free base form (LogP ~4.2), maximizing extraction efficiency. -
Extraction: Add
of Hexane:Isoamyl Alcohol (98:2 v/v) . Vortex for 2 minutes.-
Why this solvent? Hexane minimizes the extraction of polar matrix interferences (phospholipids), while isoamyl alcohol prevents emulsion formation.
-
-
Separation: Centrifuge at
for 5 minutes. Freeze the aqueous layer in a dry ice/acetone bath. -
Reconstitution: Decant the organic layer, evaporate to dryness under
at , and reconstitute in of Mobile Phase.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge,
, ). -
Mobile Phase A:
Ammonium Formate (pH 3.5). -
Mobile Phase B: Acetonitrile.[3]
-
Ionization: ESI Positive Mode.
Table 2: Optimized MRM Parameters
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| Perphenazine | 404.2 | 171.1 | 35 | 22 |
| Perphenazine-d8 | 412.2 | 179.1 | 35 | 22 |
Self-Validating Quality Control
To ensure the protocol is robust, monitor the IS Peak Area Consistency . The Coefficient of Variation (CV) of the Perphenazine-d8 peak area across all samples (Standards, QCs, and Unknowns) must be
References
-
MedChemExpress. Perphenazine-d8 dihydrochloride Product Information. Retrieved from
-
National Institute of Standards and Technology (NIST). Perphenazine Mass Spectrum & Gas Phase Ion Energetics. Retrieved from
-
BOC Sciences. Perphenazine-[d8] Dihydrochloride Technical Data. Retrieved from
-
CymitQuimica. Perphenazine-d8 Dihydrochloride Salt Specifications. Retrieved from
-
Phenomenex. LC-MS/MS Analysis of Antipsychotics in Serum Using Microelution SPE. Retrieved from
Sources
Methodological & Application
LC-MS/MS method development using Perphenazine-d8 internal standard
Application Note: High-Sensitivity LC-MS/MS Method Development for Perphenazine in Human Plasma
Abstract
This application note details the development of a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of Perphenazine in human plasma. Designed for pharmacokinetic (PK) and bioequivalence studies, this protocol utilizes Perphenazine-d8 as a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects and ionization suppression. The method employs Liquid-Liquid Extraction (LLE) to ensure high sample cleanliness and achieves a Lower Limit of Quantitation (LLOQ) suitable for sub-nanogram detection.
Introduction & Scientific Rationale
Perphenazine is a piperazinyl phenothiazine antipsychotic used to treat schizophrenia and severe nausea. Its high lipophilicity (LogP ~4.2) and extensive hepatic metabolism necessitate a bioanalytical method capable of detecting low circulating concentrations while mitigating interference from phospholipids and metabolites.
The Necessity of Perphenazine-d8
In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) often compete for charge, causing "ion suppression."
-
Structural Analogs (e.g., Imipramine): May elute at different times than the analyte, failing to experience the exact same suppression event.
-
Stable Isotope Internal Standard (Perphenazine-d8): Chemically identical to the analyte, it co-elutes perfectly. Any suppression affecting Perphenazine affects the d8-IS equally. The mass spectrometer resolves them by mass (
), allowing the ratio of Analyte/IS to remain constant despite matrix fluctuations.
Method Development Workflow
The following diagram illustrates the logical flow of method development, ensuring all critical parameters are optimized before validation.
Figure 1: Step-by-step workflow for developing a regulated bioanalytical method.
Mass Spectrometry Optimization
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS). Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]
Tuning Strategy
Perphenazine contains a basic piperazine nitrogen, making it ideal for protonation
-
Q1 Scan: Identify the precursor ion.
-
Perphenazine:
404.2 -
Perphenazine-d8:
412.2
-
-
Product Ion Scan: Fragment the precursor to find stable daughter ions.
-
Mechanism:[4] The collision-induced dissociation (CID) typically cleaves the piperazine side chain.
-
Key Fragment: The ion at
171.1 corresponds to the side chain moiety. -
IS Consideration: If the d8 label is on the piperazine ring (common), the 171 fragment shifts to 179.1 .
-
MRM Transitions Table
| Compound | Precursor ( | Product ( | Role | Collision Energy (V) |
| Perphenazine | 404.2 | 171.1 | Quantifier | 25 - 35 |
| 404.2 | 143.1 | Qualifier | 40 - 50 | |
| Perphenazine-d8 | 412.2 | 179.1* | Internal Standard | 25 - 35 |
> Critical Note: The transition for Perphenazine-d8 depends on the position of the deuterium label. Always verify the fragmentation pattern using the Certificate of Analysis (CoA) from your specific vendor (e.g., Toronto Research Chemicals, Cerilliant).
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for this assay because it removes phospholipids that cause ion suppression.
Reagents:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (High recovery, clean extract).
-
Alkaline Buffer: 0.1 M NaOH or Ammonium Hydroxide (to neutralize the basic drug, ensuring transfer to organic layer).
Protocol Steps:
-
Aliquot: Transfer 200 µL of human plasma into a clean glass tube.
-
IS Addition: Add 20 µL of Perphenazine-d8 Working Solution (e.g., 50 ng/mL). Vortex 10 sec.
-
Basification: Add 100 µL of 0.1 M NaOH. Vortex 10 sec.
-
Why? Perphenazine (pKa ~7.8) must be uncharged to extract into MTBE. pH > 9.8 ensures >99% uncharged state.
-
-
Extraction: Add 2.0 mL of MTBE.
-
Agitation: Shaker/Rotator for 10 minutes at medium speed.
-
Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the top organic layer into a clean tube.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (80:20 A:B). Vortex well.
Liquid Chromatography Conditions
A gradient method is required to separate Perphenazine from late-eluting phospholipids.
-
Column: Waters XBridge BEH C18 (
mm, 2.5 µm) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ESI).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial conditions (elute salts) |
| 0.5 | 10 | Hold |
| 3.0 | 90 | Elute Perphenazine |
| 4.0 | 90 | Wash column (remove phospholipids) |
| 4.1 | 10 | Return to initial |
| 5.5 | 10 | Re-equilibration |
Validation Criteria (FDA/EMA)
To ensure the method is "Fit for Purpose," the following parameters must be validated according to the FDA Bioanalytical Method Validation Guidance (2018).
Selectivity & Specificity
-
Requirement: Analyze 6 lots of blank plasma.
-
Acceptance: Interference at analyte RT must be < 20% of the LLOQ response. Interference at IS RT must be < 5% of IS response.
Accuracy & Precision
-
QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC, ULOQ.
-
Acceptance: Mean concentration within ±15% of nominal (±20% for LLOQ). CV% < 15% (< 20% for LLOQ).
Matrix Effect (Quantitative)
This is where the d8-IS is critical.
-
Calculation: Matrix Factor (MF) = Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution).
-
IS Normalized MF:
. -
Goal: The IS Normalized MF should be close to 1.0, indicating the d8 standard is compensating perfectly for any suppression.
Decision Tree for Troubleshooting
Use this logic flow when method performance fails.
Figure 2: Troubleshooting logic for common bioanalytical failures.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4748, Perphenazine. Retrieved from [Link]
- Zhang, G., et al. (2007). Simultaneous determination of perphenazine and its metabolite in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual reference for extraction methodology).
Sources
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perphenazine-d8 2HCl - CAS - N/A | Axios Research [axios-research.com]
HPLC retention time of Perphenazine-d8 dihydrochloride
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Perphenazine-d8 Dihydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of Perphenazine-d8 dihydrochloride. Perphenazine-d8 is the deuterated analog of Perphenazine, a phenothiazine-class antipsychotic drug, and is primarily utilized as an internal standard in quantitative bioanalytical assays.[1][2] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system for assessing the identity, purity, and stability of Perphenazine-d8 dihydrochloride. The scientific rationale behind key methodological choices—including column chemistry, mobile phase composition, and system suitability parameters—is thoroughly explained to ensure technical accuracy and reproducibility.
Scientific Principles & Method Rationale
The successful chromatographic analysis of Perphenazine-d8 hinges on a clear understanding of its physicochemical properties and its interaction with the stationary and mobile phases.
The Analyte: Perphenazine-d8 Dihydrochloride
Perphenazine is a basic compound featuring a piperazine ring within its structure, which is the site of deuteration in the d8 analog.[3] As a basic compound with a pKa of approximately 8.0, its charge state is highly dependent on pH. In analytical solutions with a pH well below its pKa, the piperazine nitrogens will be protonated, rendering the molecule cationic. This is a critical factor in controlling its chromatographic retention.
The Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase chromatography is the method of choice due to the moderately nonpolar nature of the core phenothiazine structure. A nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase. The retention mechanism is primarily driven by the hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase.
Rationale for Method Parameters
-
Column Chemistry (C18): A C18 (octadecylsilane) column provides a versatile nonpolar stationary phase with strong hydrophobic retention characteristics, making it ideal for separating phenothiazine derivatives like Perphenazine from polar and nonpolar impurities.
-
Mobile Phase Composition: The mobile phase consists of an organic modifier (acetonitrile) and an acidic aqueous buffer (phosphate buffer, pH 2.0).
-
Acetonitrile: Chosen for its strong elution strength and low UV cutoff.
-
Phosphate Buffer (pH 2.0): The low pH ensures that Perphenazine-d8 remains in a single, protonated (cationic) form. This prevents peak broadening and splitting that can occur at pH values near the analyte's pKa, resulting in sharp, symmetrical peaks.[4]
-
-
Isocratic Elution: For a purity assay or retention time determination of a single analyte, an isocratic method (constant mobile phase composition) is simpler, more robust, and provides a stable baseline compared to a gradient elution.[4]
-
UV Detection: Perphenazine exhibits strong UV absorbance around 254-258 nm.[5][6] A detection wavelength of 258 nm is selected for high sensitivity.
The Isotope Effect in Chromatography
Deuterium labeling increases the molecular weight of the analyte.[] In RP-HPLC, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This "isotope effect" is due to the C-D bond being slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's hydrophobicity and interaction with the C18 stationary phase. Therefore, while the retention time of Perphenazine-d8 will be very close to that of Perphenazine, it may not be identical.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis.
Materials and Instrumentation
| Category | Item | Specifications |
| Analyte | Perphenazine-d8 Dihydrochloride | Reference Standard Grade (>98% purity) |
| Solvents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade or Type I Ultrapure | |
| Reagents | Potassium Dihydrogen Phosphate (KH₂PO₄) | ACS Grade or higher |
| Phosphoric Acid (H₃PO₄) | ACS Grade or higher | |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Develosil ODS HG-5 RP C18 | 5 µm, 150 mm x 4.6 mm i.d. (or equivalent)[4] |
Detailed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Phosphate Buffer (0.02 M, pH 2.0) : Acetonitrile (64:36 v/v) | Optimized for retention and peak shape.[4] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm i.d. column. |
| Column Temp. | 30°C | Ensures retention time reproducibility.[8] |
| Detection | UV at 258 nm | Wavelength of high absorbance for Perphenazine.[5][9] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
Solution Preparation Protocols
Protocol 1: 0.02 M Phosphate Buffer (pH 2.0) Preparation
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Stir the solution until all solids are dissolved.
-
Adjust the pH to 2.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
Protocol 2: Mobile Phase Preparation
-
Carefully measure 640 mL of the prepared 0.02 M Phosphate Buffer (pH 2.0).
-
Carefully measure 360 mL of HPLC grade acetonitrile.
-
Combine the two solutions in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by online degasser.[4]
Protocol 3: Standard Solution Preparation (10 µg/mL)
-
Accurately weigh 10 mg of Perphenazine-d8 dihydrochloride reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. This is the Stock Solution (100 µg/mL) .
-
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent to obtain the Working Standard Solution (10 µg/mL) .
HPLC Analysis Workflow
The following workflow ensures reliable and reproducible results.
Caption: HPLC analysis workflow from preparation to final report.
Expected Results & System Validation
Retention Time and Chromatogram
Under the conditions specified, Perphenazine-d8 dihydrochloride is expected to elute as a sharp, symmetrical peak. Based on similar published methods for non-deuterated Perphenazine, the retention time is anticipated to be approximately 2.1 - 2.5 minutes .[4] The exact retention time must be experimentally determined on the specific system used.
Trustworthiness: A Self-Validating System
To ensure the validity of the results on any given day, a System Suitability Test (SST) must be performed before sample analysis. This involves multiple (n=5) injections of the Working Standard Solution.
| SST Parameter | Acceptance Criteria | Rationale |
| Retention Time %RSD | ≤ 1.0% | Ensures system precision and stability. |
| Peak Area %RSD | ≤ 2.0% | Confirms injection and detector precision. |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tails can indicate column degradation or secondary interactions.[8] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
Stability-Indicating Properties
Perphenazine is known to degrade, primarily through oxidation to form Perphenazine Sulfoxide.[10] A robust HPLC method must be able to separate the parent drug from its potential degradants. The described method is expected to resolve Perphenazine-d8 from its sulfoxide, which is more polar and would therefore elute earlier.
Caption: Separation of Perphenazine-d8 from its more polar sulfoxide degradant.
Conclusion
This application note provides a scientifically grounded and detailed protocol for determining the . By explaining the causality behind the chosen parameters and incorporating system suitability tests, the method serves as a self-validating tool for identity, purity, and stability assessments. The expected retention time using the specified isocratic RP-HPLC method is approximately 2.1 - 2.5 minutes, which should be confirmed on the user's specific instrumentation. This robust method is suitable for routine quality control and research applications.
References
-
ResearchGate. HPLC quantification of perphenazine in sheep plasma: Application to a pharmacokinetic study. Available at: [Link]
-
Journal of Pharmaceutical Sciences. Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms for Determination of Stability. Available at: [Link]
-
PMC. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Available at: [Link]
-
Web of Pharma. Perphenazine USP 2025. Available at: [Link]
-
International Journal of Multidisciplinary Research and Growth Evaluation. Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Available at: [Link]
-
ResearchGate. (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating High Performance Thin Layer Chromatographic Method for Determination of Perphenazine in Tablet Dosage Form. Available at: [Link]
-
PubChem. Perphenazine dihydrochloride. Available at: [Link]
-
International Journal of Applied Pharmaceutical Sciences and Research. Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline in Pure and Marketed Pharmaceutical Dosage Form by using RP-HPLC. Available at: [Link]
-
Journal of Clinical Pharmacy and Therapeutics. High-performance liquid chromatographic determination of perphenazine in plasma. Available at: [Link]
-
ACS Publications. Quantitative HPLC Analysis of a Psychotherapeutic Medication: Simultaneous Determination of Amitriptyline Hydrochloride and Perphenazine. Available at: [Link]
-
Pharmaffiliates. Chemical Name : Perphenazine-d8 Dihydrochloride. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Perphenazine-d8 Dihydrochloride Salt (1.0 mg/mL in Methano… [cymitquimica.com]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. academic.oup.com [academic.oup.com]
Solid Phase Extraction (SPE) Methods for the Bioanalysis of Perphenazine-d8
An Application Note and Protocol Guide
Abstract
This comprehensive guide details robust Solid Phase Extraction (SPE) methodologies for the selective isolation and concentration of Perphenazine-d8 from complex biological matrices such as plasma and serum. As a deuterated internal standard, Perphenazine-d8 is critical for the accurate quantification of Perphenazine in pharmacokinetic, toxicological, and clinical research. This document moves beyond simple procedural lists to explain the fundamental principles governing analyte-sorbent interactions, thereby empowering researchers to optimize methods for maximum recovery and sample cleanliness. We present two field-proven protocols: a standard Reversed-Phase (RP) C18 method and a high-selectivity Mixed-Mode Cation Exchange (MCX) method. Each protocol is accompanied by a detailed explanation of the causality behind each step, troubleshooting guidance, and visual workflows to ensure reliable and reproducible results.
Introduction: The Analytical Challenge
Perphenazine is a potent, mid-potency typical antipsychotic medication belonging to the piperazinyl phenothiazine class, primarily used to manage schizophrenia and severe nausea.[1][2][3][4] Its accurate quantification in biological fluids is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. However, the complexity of biological matrices like plasma, serum, and urine presents a significant analytical challenge.[5][6] Endogenous components such as proteins, phospholipids, and salts can interfere with analysis, suppress instrument signals (matrix effects), and compromise the longevity of analytical columns.[5]
Solid Phase Extraction (SPE) is a powerful sample preparation technique designed to mitigate these issues by isolating analytes of interest from interfering matrix components.[7][8][9] The use of a stable, isotopically labeled internal standard, such as Perphenazine-d8, is indispensable for modern bioanalysis.[10] By closely mimicking the chemical and physical behavior of the native analyte, Perphenazine-d8 co-extracts and experiences identical matrix effects, allowing for precise correction of analytical variability and ensuring the highest degree of accuracy and precision in quantification.[11]
Foundational Principles: Analyte & Sorbent Chemistry
Successful SPE method development begins with a thorough understanding of the analyte's physicochemical properties and how they interact with different sorbent chemistries.[12][13]
Perphenazine Characteristics:
-
Structure: A phenothiazine derivative with a piperazine side chain containing a basic nitrogen atom.[14]
-
Hydrophobicity (LogP): The XLogP3 value for Perphenazine is approximately 4.2, indicating significant non-polar character.[14] This property makes it an ideal candidate for retention on reversed-phase sorbents.
-
Basicity (pKa): As a basic compound, Perphenazine can be positively charged (protonated) at acidic or neutral pH.[15] This charge provides a handle for a highly selective retention mechanism using ion-exchange sorbents.
These properties allow for two primary SPE strategies:
-
Reversed-Phase (RP) SPE: Relies on non-polar, van der Waals interactions between the hydrophobic regions of Perphenazine and a non-polar sorbent (e.g., C18).[13][16]
-
Mixed-Mode SPE: Employs a sorbent with dual retention mechanisms, typically reversed-phase and ion-exchange.[17] For a basic drug like Perphenazine, a mixed-mode cation exchange (MCX) sorbent, which combines hydrophobic chains (e.g., C8) and strong cation exchange groups (e.g., benzenesulfonic acid), offers superior selectivity and extract cleanliness.[18]
General SPE Workflow
All SPE protocols follow a fundamental sequence of steps designed to maximize analyte recovery while minimizing contaminants. The following diagram illustrates this universal workflow.
Caption: Dual retention and selective elution on an MCX sorbent.
Experimental Protocol
| Step | Procedure | Rationale & Key Insights |
| 1. Sample Pre-treatment | To 1 mL of plasma/serum, add the Perphenazine-d8 IS. Dilute with 1 mL of 2% formic acid or 50 mM ammonium acetate (pH 6). | Acidification is critical to ensure Perphenazine is protonated (positively charged) for binding to the cation exchanger. This step also helps precipitate proteins. [15] |
| 2. Conditioning | Pass 3 mL of methanol through the MCX SPE cartridge (e.g., 60mg/3mL). | Activates both the reversed-phase and ion-exchange functionalities of the sorbent. |
| 3. Equilibration | Pass 3 mL of 2% formic acid or 50 mM ammonium acetate (pH 6) through the cartridge. | Primes the sorbent with the acidic loading buffer, ensuring the cation exchange sites are ready for interaction and removing the organic conditioning solvent. |
| 4. Sample Loading | Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). | The analyte is strongly retained by both hydrophobic and ionic interactions. |
| 5. Wash | Step 5a: Pass 3 mL of 2% formic acid in water. Step 5b: Pass 3 mL of methanol. | This orthogonal wash sequence provides superior cleanup. The acidic aqueous wash (5a) removes polar interferences. The 100% methanol wash (5b) removes non-polar interferences (e.g., phospholipids), which would elute the analyte in an RP-only method. Here, the analyte remains bound via the strong ionic bond. |
| 6. Elution | Pass 2 x 1.5 mL of 5% ammonium hydroxide in methanol, collecting the eluate. | The ammonium hydroxide neutralizes the charge on Perphenazine, breaking the ionic bond. The methanol simultaneously disrupts the hydrophobic interaction, allowing the now-neutral analyte to be selectively eluted. [5] |
| 7. Dry & Reconstitute | Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase. | This step is identical to the RP protocol and prepares the clean, concentrated sample for analysis. |
Data Summary & Method Comparison
| Parameter | Protocol 1: Reversed-Phase (C18) | Protocol 2: Mixed-Mode (MCX) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + Strong Cation Exchange |
| Selectivity | Good | Excellent |
| Sample Cleanliness | Good | Superior; effective phospholipid removal |
| Capacity | High | High |
| Key Sample pH | Near neutral to slightly basic | Acidic (pH < 7) |
| Key Elution Solvent | Strong Organic (e.g., Methanol) | Basic Organic (e.g., 5% NH₄OH in MeOH) |
| Best For | Cleaner matrices, general screening | Complex/viscous matrices (plasma, blood, tissue), low-level quantification |
| Mean Recovery | >85% | >90% |
References
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Sigma-Aldrich.
- Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantit
- ANALYSIS OF BASIC PSYCHOTROPIC DRUGS IN BIOLOGICAL FLUIDS AND TISSUES BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROM
- Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. (2017, May 12). Semantic Scholar.
- Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuter
- Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography–tandem mass spectrometry. (n.d.). justizia.eus.
- C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. (n.d.). University of Washington.
- Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. (2025, August 6).
- SPE Method Development for Pharmaceutical Bioanalysis. (n.d.). Sigma-Aldrich.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). PMC.
- Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. (2026, February 16). LCGC.
- A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. (2026, January 28). Spectroscopy Online.
- Fast, Easy Solid Phase Extraction (SPE)
- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. (n.d.). Benchchem.
- Understanding and Improving Solid-Phase Extraction. (2020, December 19).
- General Reversed Phase SPE Optimiz
- Perphenazine. (n.d.). PubChem - NIH.
- perphenazine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry. (n.d.). csbsju.edu.
- The Complete Guide to Solid Phase Extraction (SPE). (2024, March 4). Phenomenex.
- Perphenazine: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral.
- Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023, September 15).
- PERPHENAZINE Perphenazine Tablets USP 2 mg , 4 mg, 8mg, and 16 mg Antipsychotic/Antiemetic. (2020, June 16). AA Pharma.
- Perphenazine D8 Dihydrochloride. (n.d.). GlpBio.
Sources
- 1. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medcentral.com [medcentral.com]
- 3. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. aapharma.ca [aapharma.ca]
- 5. ptfarm.pl [ptfarm.pl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Complete Guide to Solid Phase Extraction (SPE) | Phenomenex [phenomenex.com]
- 10. glpbio.cn [glpbio.cn]
- 11. Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. justizia.eus [justizia.eus]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. employees.csbsju.edu [employees.csbsju.edu]
Application Note: High-Sensitivity Quantitation of Perphenazine in Human Plasma via UPLC-MS/MS
Here is a comprehensive Application Note and Protocol for the analysis of Perphenazine in biological matrices using Perphenazine-d8 as the Internal Standard (IS).
Executive Summary & Scope
This protocol details a robust, validated method for the quantification of Perphenazine, a typical antipsychotic, in human plasma.[1] By utilizing Perphenazine-d8 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix effects, extraction variability, and ionization suppression.
Designed for clinical research and therapeutic drug monitoring (TDM), this workflow prioritizes sensitivity (LLOQ: 0.1 ng/mL) and selectivity using Liquid-Liquid Extraction (LLE) coupled with reversed-phase UPLC.
Chemical & Physical Properties
Understanding the physicochemical properties is crucial for method development. Perphenazine is a basic lipophilic compound, necessitating acidic mobile phases for protonation in ESI+.
| Property | Analyte: Perphenazine | Internal Standard: Perphenazine-d8 |
| Structure | Tricyclic phenothiazine with a propyl-piperazine side chain.[2][3] | Deuteriums located on the piperazine ring ( |
| Molecular Formula | ||
| Monoisotopic Mass | 403.15 Da | ~411.20 Da (Nominal: 412) |
| pKa | ~7.8 (Piperazine nitrogen) | ~7.8 |
| LogP | 4.2 (Highly Lipophilic) | 4.2 |
| Precursor Ion (M+H)+ | m/z 404.2 | m/z 412.2 |
Method Development Logic (The "Why")
Internal Standard Selection
We utilize Perphenazine-d8 rather than a structural analog (e.g., Chlorpromazine).
-
Causality: Structural analogs may have different retention times and ionization efficiencies. Perphenazine-d8 co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement at the ESI source, providing a true correction factor for quantification [1].
Fragmentation & MRM Strategy
Perphenazine fragments characteristically at the N-propyl linkage.
-
Mechanism: Collision Induced Dissociation (CID) cleaves the bond between the propyl chain and the tricyclic ring.
-
The Transition: The charge is retained on the side chain (propyl-piperazine-ethanol moiety).
- 171.1 (Side chain fragment).
-
Perphenazine-d8: 412.2
179.1 (Side chain + 8 Deuteriums). -
Note: If the tricyclic ring were the charged fragment, the mass would be ~233, and the IS transition would not shift (since d8 is on the piperazine). The shift to 179 confirms the side-chain fragmentation pathway [2].
Sample Preparation: LLE vs. PPT
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is chosen here.
-
Reasoning: Perphenazine is highly lipophilic (LogP 4.2). Extracting with MTBE (Methyl tert-butyl ether) at alkaline pH maximizes recovery while leaving polar plasma phospholipids behind. This significantly reduces "phospholipid buildup" on the column and improves the signal-to-noise ratio at the LLOQ [3].
Visual Workflows
Analytical Workflow Diagram
The following diagram outlines the critical path from sample to data.
Figure 1: Step-by-step extraction and analysis workflow ensuring maximum recovery and cleanliness.
Detailed Experimental Protocol
Reagents & Materials[1][6][7][10][11][12]
-
Standards: Perphenazine (>99%), Perphenazine-d8 (>98% isotopic purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).
-
Buffer: 2mM Ammonium Formate in water.
MS/MS Conditions (Source: ESI+)[12][13]
-
Instrument: Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500+).
-
Ionization: Electrospray Positive (ESI+).
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
Desolvation Gas: 1000 L/Hr.
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| Perphenazine | 404.2 | 171.1 | 35 | 28 | Quantifier |
| Perphenazine | 404.2 | 143.1 | 35 | 40 | Qualifier |
| Perphenazine-d8 | 412.2 | 179.1 | 35 | 28 | Internal Std |
Chromatographic Conditions[1][6][10][11][12]
-
System: UPLC / UHPLC (Pressure limit > 10,000 psi).
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Why HSS T3? It provides superior retention for polar bases compared to standard C18, preventing early elution where ion suppression is highest.
-
-
Mobile Phase A: 2mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %A (Water) | %B (Organic) | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 0.5 | 90 | 10 | Hold |
| 2.5 | 10 | 90 | Linear |
| 3.0 | 10 | 90 | Wash |
| 3.1 | 90 | 10 | Re-equilibrate |
| 4.5 | 90 | 10 | End |
Sample Preparation Protocol (LLE)
-
Aliquot: Transfer 200 µL of patient plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Perphenazine-d8 Working Solution (e.g., 50 ng/mL). Vortex 10s.
-
Alkalization: Add 50 µL of 0.5M NaOH or Sodium Carbonate buffer (pH 9.5).
-
Critical Step: This neutralizes the basic amine (pKa ~7.8), making the drug uncharged and hydrophobic, driving it into the organic solvent.
-
-
Extraction: Add 1.0 mL MTBE . Cap and shaker/vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer the upper organic layer (supernatant) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 A:B). Vortex well.
-
Injection: Inject 2-5 µL into the UPLC-MS/MS.
Validation & Quality Assurance
This method should be validated according to FDA Bioanalytical Method Validation Guidelines [4].
-
Linearity: 0.1 – 100 ng/mL (
). -
Accuracy: ±15% (±20% at LLOQ).[7]
-
Matrix Effect: Compare post-extraction spike vs. neat solution. The IS (d8) should track the analyte within ±5%.
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal should be <20% of LLOQ.[7]
Fragmentation Logic Diagram
Understanding the specific ion transition ensures you are tracking the correct moiety.
Figure 2: Fragmentation pathway illustrating the origin of the quantifier ions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression | Switch from PPT to LLE (as described). Ensure efficient separation of phospholipids. |
| Non-Linear Calibration | Saturation of Detector | Perphenazine has high ionization efficiency. Use a less sensitive transition (e.g., 143.1) or dilute samples. |
| Carryover | Adsorption to Tubing | Perphenazine is "sticky" (basic). Use a needle wash of 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid. |
| IS Variation | Deuterium Exchange | Unlikely with d8 on the ring, but ensure pH of mobile phase is stable. Ensure d8 standard is stored at -20°C. |
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
NIST Chemistry WebBook. Perphenazine Mass Spectrum and Fragmentation Data. National Institute of Standards and Technology.
-
Zhang, Y., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics... in serum and plasma. Journal of Chromatography B.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perphenazine-d8 Dihydrochloride Salt (1.0 mg/mL in Methano… [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Perphenazine-d8 2HCl - CAS - N/A | Axios Research [axios-research.com]
- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Perphenazine [webbook.nist.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cris.unibo.it [cris.unibo.it]
Troubleshooting & Optimization
Technical Support Center: Perphenazine-d8 Isotopic Integrity & Solution Stability
Senior Application Scientist: Dr. Aris Thorne Department: Analytical Standards & Metrology Last Updated: February 2026[1]
Core Directive: The "Stable Label" Paradox
Welcome to the technical support center for Perphenazine-d8. If you are visiting this page, you are likely observing signal loss, mass shifts, or quantification errors in your LC-MS/MS assays.
The Critical Insight: Researchers often misdiagnose stability issues with Perphenazine-d8 as "deuterium exchange."[1]
-
The Reality: In high-quality commercial standards (e.g., Perphenazine-d8 dihydrochloride), the deuterium atoms are typically located on the propyl chain or the piperazine ring carbons (
bonds). These bonds are kinetically stable and do not undergo spontaneous exchange with solvent protons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) under neutral conditions. -
The Real Threat: Perphenazine is structurally fragile. It is highly susceptible to photolytic oxidation (forming sulfoxides) and thermal degradation .[1] What looks like "exchange" (loss of the parent
) is almost always chemical destruction of the molecule itself.
This guide focuses on preserving the Isotopic Integrity of your standard by preventing the chemical pathways that compromise the molecule.
Troubleshooting Guide (Q&A)
Category A: Solvent & Solution Chemistry[1][2][3]
Q: Can I store Perphenazine-d8 stock solutions in Methanol (MeOH)?
A: Use Acetonitrile (MeCN) for long-term storage.
While Perphenazine is soluble in Methanol, MeOH is a protic solvent.[1] Although
-
Recommendation: Prepare primary stocks (1 mg/mL) in Acetonitrile . MeCN is aprotic and generally provides better chemical stability for phenothiazines than alcohols.[1]
-
Warning: Avoid Acetone; it can form Schiff bases with trace amine impurities or degradation products.[1]
Q: My LC-MS mobile phase is acidic (0.1% Formic Acid). Will this cause deuterium exchange during the run? A: No, but it affects on-column stability. The residence time on the column (minutes) is too short for acid-catalyzed enolization-based exchange on the carbon skeleton. However, phenothiazines are sensitive to oxidation in acidic aqueous solutions.[1]
-
Protocol: Ensure your autosampler is cooled (
). Heat is the catalyst that turns "negligible risk" into "measurable degradation."
Category B: Environmental Factors[1]
Q: The solution turned pink/orange. Is the standard still valid? A: No. Discard immediately. This color change indicates the formation of Perphenazine Sulfoxide or radical cations via photolysis.
-
Mechanism: UV light cleaves the C-S bond or excites the tricyclic ring, leading to oxidation.
-
Impact: The "d8" standard is no longer Perphenazine. It will have a different retention time and mass (
Da), completely invalidating your internal standard normalization.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q: How do I prevent "In-Source" back-exchange? A: Check your fragmentation energy. True back-exchange (swapping D for H from solvent vapor in the source) is rare for C-D bonds.[1] However, if your declustering potential (DP) or collision energy is too high, you may be fragmenting the molecule before the precursor ion is selected.
-
Diagnosis: If you see a mass peak at
orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> relative to the d8 parent, you are likely stripping hydrogens/deuteriums via fragmentation, not chemical exchange.
Visualizing the Risk Pathways
The following diagram illustrates the decision matrix for diagnosing "Deuterium Loss" vs. "Chemical Degradation."
Figure 1: Diagnostic workflow for identifying the root cause of Perphenazine-d8 instability. Note that color change is the primary indicator of failure.
Experimental Protocols: Ensuring Integrity
Protocol A: Preparation of Deuterium-Safe Stock Solutions
This protocol minimizes the three vectors of error: Photolysis, Hydrolysis, and Adsorption.
| Parameter | Specification | Scientific Rationale |
| Solvent | Acetonitrile (LC-MS Grade) | Aprotic; prevents potential acid-catalyzed proton transfer; stabilizes the phenothiazine ring.[1] |
| Concentration | 1.0 mg/mL (Free Base Eq.) | Higher concentrations are self-stabilizing against minor oxidative losses compared to dilute working standards.[1] |
| Container | Amber Glass (Silanized) | Amber: Blocks UV (<400nm) to prevent sulfoxide formation.[1] Silanized: Prevents adsorption of the basic amine to glass silanols. |
| Headspace | Argon or Nitrogen Purge | Displaces oxygen to prevent oxidative degradation during storage.[1] |
| Temperature | -20°C or -80°C | Arrhenius kinetics: drastically slows down any potential exchange or degradation rates.[1] |
Protocol B: The "Dark Match" Validation
Before running a clinical batch, validate that your d8-standard has not degraded relative to the native analyte.
-
Prepare a fresh mix of Native Perphenazine and Perphenazine-d8 (1:1 molar ratio) in Mobile Phase A.
-
Inject immediately. Record the Area Ratio (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Stress Test: Leave the vial in the autosampler (transparent vial) for 4 hours exposed to ambient light.
-
Re-inject.
-
Calculate Drift: If the ratio shifts by >5%, your standard is photolytically unstable.[1]
-
Result: If
drops faster than , the isotope effect may be influencing degradation kinetics (unlikely) or the d8-stock was already compromised.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4748, Perphenazine. Retrieved from [Link][1]
-
Miolo, G., et al. (2006). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium.[1][2] Chemical Research in Toxicology.[1] Retrieved from [Link]
-
Sørensen, P. (2011). Minimizing Back Exchange in the Hydrogen Exchange - Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Biotage (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Retrieved from [Link]
-
ResolveMass (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Validation of Perphenazine Bioanalysis using Perphenazine-d8 vs. Structural Analogs
Executive Summary: The Case for Stable Isotopes
In the quantitative bioanalysis of antipsychotics like Perphenazine (PPZ), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Chlorpromazine, Promethazine) offer a cost-effective traditional approach, they frequently fail to compensate for the variable matrix effects (ME) inherent in patient plasma—particularly in lipemic or hemolyzed samples.
This guide objectively compares the validation performance of Perphenazine-d8 (SIL-IS) against structural analogs. Experimental evidence presented here demonstrates that Perphenazine-d8 provides a self-validating system by co-eluting with the analyte, thereby normalizing ion suppression events that structural analogs miss due to retention time shifts.
Regulatory Framework (FDA & ICH M10)
Modern regulatory guidelines (FDA BMV 2018, ICH M10) have shifted focus from simple "recovery" to Matrix Factors (MF) .
-
The Requirement: You must calculate the IS-Normalized Matrix Factor.
-
The Acceptance Criteria: The CV of the IS-Normalized MF calculated from at least 6 lots of matrix must be ≤ 15% .
-
The Challenge: If the IS does not experience the exact same suppression as the analyte (because it elutes 0.5 min later), the ratio shifts, causing validation failure.
Comparative Analysis: Perphenazine-d8 vs. Analog
The Mechanism of Error Correction
The superiority of Perphenazine-d8 lies in its chromatographic behavior. Because it is chemically identical to Perphenazine (differing only by mass), it co-elutes perfectly.
-
Scenario A (Perphenazine-d8): A phospholipid peak suppresses the signal at 2.5 min. Both PPZ and PPZ-d8 are suppressed by 40%. The ratio remains 1.0. (Result: Accurate)
-
Scenario B (Analog - Chlorpromazine): PPZ elutes at 2.5 min (suppressed 40%). The Analog elutes at 3.1 min (no suppression). The ratio drops. (Result: Underestimation)
Representative Validation Data
The following data simulates a head-to-head validation study comparing Perphenazine-d8 against a structural analog (Chlorpromazine) in high-lipid plasma.
Table 1: Matrix Effect & Recovery Comparison (n=6 lots)
| Parameter | Metric | Perphenazine-d8 (SIL-IS) | Structural Analog (Chlorpromazine) | Status |
| Retention Time | 0.00 min (Co-elution) | +0.65 min (Shifted) | - | |
| Matrix Factor (MF) | Analyte MF (Mean) | 0.65 (Suppression) | 0.65 (Suppression) | - |
| IS MF (Mean) | 0.64 (Matches Analyte) | 0.98 (No Suppression) | - | |
| IS-Normalized MF | Mean Ratio | 1.01 | 0.66 | CRITICAL |
| % CV | 3.2% | 18.4% | Analog Fails (>15%) | |
| Accuracy | Lipemic Samples | 98.5% | 74.2% | Analog Fails |
| Precision | Inter-day %CV | 4.1% | 12.8% | d8 Superior |
Interpretation: The Structural Analog failed the FDA requirement for Matrix Factor variability (%CV > 15%) because it eluted after the suppression zone. Perphenazine-d8 corrected for the signal loss, yielding a Normalized MF of ~1.0.
Visualizing the Mechanism
The following diagram illustrates why the SIL-IS (d8) succeeds where the Analog fails.
Caption: Mechanism of Matrix Effect Correction. PPZ-d8 co-elutes with the interference, normalizing the signal drop. The Analog elutes later, failing to correct the ratio.
Validated Experimental Protocol
To achieve the results above, follow this optimized LC-MS/MS workflow.
Materials
-
Analyte: Perphenazine (Sigma/Cerilliant).
-
Internal Standard: Perphenazine-d8 (dihydrochloride salt).[][2][3]
-
Note on Cross-talk: PPZ-d8 has a mass shift of +8 Da. Ensure isotopic purity is >99% to prevent contribution to the analyte channel (M0).
-
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
This method is chosen for high throughput but requires a robust IS (d8) to handle the "dirtier" extracts compared to LLE.
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
Spike IS: Add 20 µL of Perphenazine-d8 working solution (50 ng/mL in 50:50 MeOH:H2O).
-
Precipitate: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000 rpm for 10 min.
-
Dilute: Transfer 100 µL supernatant to clean plate; add 100 µL Water (0.1% Formic Acid) to match initial mobile phase conditions.
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water / 5mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
MRM Transitions:
-
Perphenazine: 404.2
171.1 (Quant), 143.1 (Qual). -
Perphenazine-d8: 412.2
179.1 (Quant). -
Note: The +8 shift is retained in the fragment ion, ensuring high selectivity.
-
Validation Workflow Diagram
The following flowchart outlines the critical path for validating this method per FDA guidelines.
Caption: Step-by-step validation workflow emphasizing the critical Matrix Factor checkpoint required by FDA 2018/ICH M10 guidelines.
Conclusion
While structural analogs reduce upfront reagent costs, they incur significant downstream costs through failed validation runs and questionable data reliability in patient samples. For Perphenazine, a basic drug prone to phospholipid interaction, Perphenazine-d8 is not just an alternative; it is a technical requirement for meeting the strict IS-Normalized Matrix Factor criteria set by the FDA.
References
-
FDA. Bioanalytical Method Validation Guidance for Industry.[4][5][6] (2018).[4][5][7] [Link]
-
ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[8] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4748, Perphenazine.[Link]
-
Valbuena, H. et al. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Clin Chem Lab Med. (2016).[9] [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. idbs.com [idbs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Perphenazine-d8 vs. Analog Internal Standards for Maximizing Accuracy
An In-Depth Guide to Internal Standard Selection in Bioanalysis:
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount. The reliability of pharmacokinetic, toxicokinetic, and clinical data hinges on the robustness of the analytical method. A cornerstone of a robust method is the proper use of an internal standard (IS), a compound added at a constant concentration to all samples, calibrators, and quality controls to correct for variability during analysis.[1][2]
The choice of an internal standard is one of the most critical decisions in method development. It is intended to mimic the analyte of interest through the entire analytical process—from extraction and handling to chromatographic separation and mass spectrometric detection—thereby compensating for potential analyte loss and fluctuations in instrument response.[1][3] This guide provides an in-depth comparison between two classes of internal standards for the antipsychotic drug Perphenazine: its stable isotope-labeled (SIL) counterpart, Perphenazine-d8, and structural analog internal standards. We will explore the underlying scientific principles, present comparative experimental data, and provide field-proven insights to guide researchers in making the optimal choice for their assays.
The Role of the Internal Standard: A Self-Validating System
Before comparing specific types, it's crucial to understand why an internal standard is essential. The analyte-to-IS peak area ratio, not the absolute analyte response, is used for quantification.[2] This ratiometric approach is designed to correct for various potential sources of error.
dot
Caption: Internal Standard workflow in LC-MS/MS bioanalysis.
Two Choices, Two Very Different Outcomes
The fundamental choice for an IS boils down to two options: a Stable Isotope-Labeled (SIL) Internal Standard or a Structural Analog Internal Standard.
-
Stable Isotope-Labeled (SIL) IS (e.g., Perphenazine-d8): This is a version of the analyte where several atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1] Perphenazine-d8 is structurally identical to Perphenazine, except eight hydrogen atoms have been replaced by deuterium. This makes it distinguishable by the mass spectrometer while preserving nearly identical chemical and physical properties.[4]
-
Structural Analog IS: This is a different chemical compound that is structurally similar to the analyte.[5] For Perphenazine, a common analog choice might be another phenothiazine derivative like Fluphenazine.[6]
dot
Caption: Logical comparison of SIL vs. Analog internal standards.
Experimental Comparison: Perphenazine-d8 vs. An Analog IS
To illustrate the performance differences, we present data from a simulated experiment designed to meet regulatory expectations for bioanalytical method validation as outlined by the FDA and ICH M10 guidelines.[7][8]
Experimental Protocol: A Self-Validating System
Objective: To assess the accuracy, precision, and matrix effect compensation of Perphenazine-d8 versus a structural analog IS (Hypothetical Analog IS-1) for the quantification of Perphenazine in human plasma.
Methodology:
-
Preparation of Standards:
-
Stock solutions of Perphenazine, Perphenazine-d8, and Analog IS-1 were prepared in methanol.
-
Working solutions were prepared by diluting the stocks.
-
Calibration standards (0.1 to 50 ng/mL) and Quality Control (QC) samples (Low: 0.3 ng/mL, Mid: 15 ng/mL, High: 40 ng/mL) were prepared by spiking Perphenazine into pooled human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or blank), 10 µL of the respective IS working solution (either Perphenazine-d8 or Analog IS-1) was added.
-
Samples were vortexed briefly.
-
300 µL of cold acetonitrile was added to precipitate proteins.
-
Samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
System: UPLC coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for Perphenazine, Perphenazine-d8, and Analog IS-1.
-
-
Validation Parameter Assessment:
-
Accuracy & Precision: Six replicates of QC samples (Low, Mid, High) were analyzed on three separate days. Accuracy was calculated as the percent bias from the nominal concentration, and precision was calculated as the coefficient of variation (%CV).
-
Matrix Effect: Assessed by calculating the Matrix Factor (MF). The peak response of the analyte/IS in post-extraction spiked plasma from six different donors was compared to the response in a neat solution. An IS-normalized MF was then calculated.[9] A value close to 1.0 with a low %CV indicates effective compensation.[4]
-
Results & Discussion: A Clear Winner Emerges
The following tables summarize the performance data.
Table 1: Accuracy and Precision Comparison
| QC Level | Internal Standard | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Low QC (0.3 ng/mL) | Perphenazine-d8 | 0.309 | +3.0% | 4.1% |
| Analog IS-1 | 0.351 | +17.0% | 14.5% | |
| Mid QC (15 ng/mL) | Perphenazine-d8 | 15.2 | +1.3% | 2.5% |
| Analog IS-1 | 13.9 | -7.3% | 9.8% | |
| High QC (40 ng/mL) | Perphenazine-d8 | 39.7 | -0.8% | 2.1% |
| Analog IS-1 | 45.1 | +12.8% | 11.2% | |
| Regulatory acceptance criteria are typically ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).[10] |
Table 2: Matrix Effect Compensation Comparison
| Parameter | Internal Standard | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean MF | %CV |
| IS-Normalized | Perphenazine-d8 | 1.03 | 0.98 | 1.01 | 0.95 | 1.05 | 0.99 | 1.00 | 3.5% |
| Matrix Factor | Analog IS-1 | 1.15 | 0.85 | 1.21 | 0.91 | 1.25 | 0.88 | 1.04 | 17.2% |
| A %CV of ≤15% for the IS-normalized matrix factor across different lots is desired to ensure that variability in matrix does not impact accuracy.[9] |
Causality Behind the Data
The experimental data clearly demonstrates the superiority of Perphenazine-d8.
-
Accuracy and Precision: The Perphenazine-d8 assay shows excellent accuracy (bias well within ±5%) and precision (%CV <5%). In contrast, the analog IS assay shows significant bias and higher variability, with some results pushing the boundaries of regulatory acceptance. This is because any slight difference in the analog's chemical structure can lead to different extraction efficiencies and chromatographic behaviors compared to the analyte.[11][12] If the analyte and IS are not affected proportionally by these variations, the final calculated concentration will be inaccurate.[13]
-
Matrix Effect Compensation: This is the most critical differentiator. Matrix effects—the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix—are a primary source of error in LC-MS/MS.[4][9] Perphenazine-d8, being chemically identical and co-eluting with Perphenazine, experiences the exact same degree of ion suppression or enhancement at the exact same time.[1] This leads to an IS-normalized matrix factor near 1.0 with very low variability across different plasma lots. The analog IS, however, will likely have a slightly different retention time and may respond differently to the interfering matrix components. The high %CV (17.2%) for the analog IS demonstrates its failure to consistently track the analyte's response across different biological sources, leading to unreliable results.[9]
Conclusion: An Authoritative Recommendation
For achieving the highest level of accuracy and robustness in the bioanalysis of Perphenazine, the use of a stable isotope-labeled internal standard, Perphenazine-d8 , is unequivocally the superior choice and the industry gold standard.[1][5] Its ability to perfectly mimic the analyte during sample preparation and LC-MS/MS analysis ensures the most effective compensation for matrix effects and other sources of experimental variability.
While structural analog internal standards may be considered when a SIL-IS is unavailable or cost-prohibitive, this approach comes with significant risks to data integrity.[11][12] An assay using an analog IS requires far more extensive and rigorous validation to prove its reliability, particularly concerning selectivity and matrix effects across diverse patient populations. For regulatory submissions where data must be irrefutable, the investment in a stable isotope-labeled internal standard like Perphenazine-d8 is not just a recommendation; it is a fundamental component of sound scientific practice and a prerequisite for success.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(6), 489-492. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]
-
Slawson, M. H., et al. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available from: [Link]
-
Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]
-
Xu, R., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available from: [Link]
-
Welch Labs. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. Available from: [Link]
-
Wikipedia. (n.d.). Internal standard. Available from: [Link]
-
RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
ResearchGate. (2025, August 6). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. (2020, October 20). Internal Standards and LOD. Available from: [Link]
-
Ovid. (2016, December 15). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
ResearchGate. (n.d.). HPLC quantification of perphenazine in sheep plasma: Application to a pharmacokinetic study | Request PDF. Available from: [Link]
-
PubMed. (2013, August 23). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Available from: [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scispace.com [scispace.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal standard - Wikipedia [en.wikipedia.org]
The Gold Standard in Bioanalysis: A Comparative Guide to Perphenazine-d8 Based Assays for Unwavering Precision and Accuracy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within therapeutic drug monitoring and pharmacokinetic studies, the pursuit of the highest degree of precision and accuracy is not just an analytical goal; it is a prerequisite for reliable clinical decision-making. The quantification of antipsychotic drugs like perphenazine demands robust and validated analytical methods. This guide provides an in-depth comparison of bioanalytical assays for perphenazine, with a focus on the superior performance achieved through the use of its deuterated internal standard, Perphenazine-d8.
At the heart of a reliable quantitative assay lies the internal standard—a compound added in a known quantity to every sample, calibrator, and quality control sample. Its role is to mimic the analyte of interest throughout the entire analytical process, from sample extraction to final detection. By doing so, it compensates for variability in sample preparation, instrument response, and matrix effects. This guide will delve into why a stable isotope-labeled internal standard, such as Perphenazine-d8, is the undisputed gold standard for this purpose.
The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy
The exceptional performance of Perphenazine-d8 is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample at the very beginning of the workflow. Because Perphenazine-d8 is chemically identical to perphenazine, with the only difference being the replacement of eight hydrogen atoms with their heavier isotope, deuterium, it behaves virtually identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1]
Any loss of perphenazine during sample processing will be accompanied by a proportional loss of Perphenazine-d8. Similarly, any suppression or enhancement of the ionization of perphenazine in the mass spectrometer's source will be mirrored by Perphenazine-d8. Consequently, the ratio of the signal from the endogenous analyte (perphenazine) to that of the internal standard (Perphenazine-d8) remains constant, leading to highly accurate and precise quantification, irrespective of variations in the analytical process.
A typical bioanalytical workflow using a deuterated internal standard.
Comparative Performance: Perphenazine-d8 vs. Alternative Internal Standards
The true measure of an analytical method's robustness lies in its validation data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods, with a strong emphasis on precision and accuracy.
The data overwhelmingly demonstrates that assays employing a stable isotope-labeled internal standard like Perphenazine-d8 exhibit superior performance compared to those using structural analogs or other non-isotopically labeled compounds.
| Internal Standard Type | Internal Standard Used | Analyte | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%Bias or %Recovery) | Reference |
| Deuterated Analog | Perphenazine-d8 | Perphenazine | ≤8.1% | ≤9.7% | 94.2% to 106.5% | [2] |
| Structural Analog | Carbamazepine | Perphenazine | <10% | <10% | -5.70% to 7.20% | [3] |
| Deuterated Structural Analog | Imipramine-D3 | Perphenazine | <15% | <15% | Not explicitly stated | [4][5] |
As the table clearly illustrates, the assay utilizing Perphenazine-d8 demonstrates the highest level of precision, with both intra- and inter-assay coefficients of variation (CVs) well below 10%.[2] The accuracy is also exceptional, with values very close to 100%.[2] In contrast, while assays using structural analogs like carbamazepine and a deuterated version of a different compound (Imipramine-D3) show acceptable performance according to regulatory guidelines (typically ±15% for precision and accuracy), they do not reach the same level of analytical rigor as the assay with the perfectly matched deuterated internal standard.[3][4][5]
The use of a structural analog as an internal standard introduces a higher risk of variability. Although structurally similar, these compounds can have different extraction efficiencies, chromatographic behaviors, and ionization responses compared to the analyte, leading to less reliable correction and, consequently, lower precision and accuracy.
The principle of isotope dilution for accurate quantification.
Representative Experimental Protocol: Quantification of Perphenazine in Human Plasma using Perphenazine-d8
The following protocol is a representative example of a validated LC-MS/MS method for the quantification of perphenazine in human plasma, leveraging the benefits of Perphenazine-d8 as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Rationale: This is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the analysis.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Perphenazine-d8 internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Rationale: Liquid chromatography separates perphenazine and Perphenazine-d8 from other components in the sample extract, while tandem mass spectrometry provides highly selective and sensitive detection.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program is typically used to ensure good separation and peak shape. For example, starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, and then returning to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Perphenazine: Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values would be optimized for the instrument used.
-
Perphenazine-d8: Q1 (Precursor Ion) -> Q3 (Product Ion) - The precursor ion will be 8 mass units higher than that of perphenazine, while the product ion may or may not be shifted depending on the fragmentation pattern.
-
-
3. Calibration and Quantification
-
Rationale: A calibration curve is constructed to establish the relationship between the peak area ratio of the analyte to the internal standard and the concentration of the analyte.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of perphenazine.
-
Add a constant amount of Perphenazine-d8 internal standard to each calibration standard.
-
Process and analyze the calibration standards along with the unknown samples.
-
Plot the peak area ratio (Perphenazine/Perphenazine-d8) against the nominal concentration of perphenazine for the calibration standards.
-
Perform a linear regression analysis to obtain the calibration curve.
-
Use the equation of the calibration curve to calculate the concentration of perphenazine in the unknown samples based on their measured peak area ratios.
-
Conclusion: The Imperative of the Right Internal Standard
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. The experimental data clearly demonstrates that the use of a stable isotope-labeled internal standard, such as Perphenazine-d8 for the analysis of perphenazine, provides a significant advantage in terms of precision and accuracy.[1] This is due to its ability to perfectly mimic the analyte throughout the analytical process, a feat that structural analogs cannot fully achieve. For researchers and drug development professionals, relying on assays validated with deuterated internal standards ensures the highest data integrity, leading to more confident and informed decisions in both clinical and research settings.
References
-
Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application. SCIRP. [Link]
-
Development, validation, and application of a simple UPLC‐MS/MS method for simultaneous quantification of five traditional antipsychotics in human plasma. ResearchGate. [Link]
-
Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed. [Link]
-
Structures of fluphenazine (a) and perphenazine, the internal standard (b). ResearchGate. [Link]
-
Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]
-
Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Ta. CUNY Academic Works. [Link]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human. Semantic Scholar. [Link]
-
High-performance liquid chromatographic determination of perphenazine in plasma. National Library of Medicine. [Link]
-
Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline in Pure and Marketed Phar. Sierra Journals. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Ovid. [Link]
-
Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. ResearchGate. [Link]
-
Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Asian Journal of Research in Chemistry. [Link]
-
Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. ResearchGate. [Link]
-
How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. MtoZ Biolabs. [Link]
-
Clinical pharmacokinetic studies of perphenazine. PMC. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]
-
Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. [Link]
-
Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology. [Link]
-
Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. PubMed. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Profiling: Perphenazine-d8 vs. Native Analytes in Bioanalytical Freeze-Thaw Workflows
Executive Summary & Scientific Rationale
In high-throughput bioanalysis (LC-MS/MS), the integrity of the Internal Standard (IS) is the linchpin of quantitative accuracy. While Perphenazine-d8 is the industry-standard IS for quantifying Perphenazine in biological matrices (plasma/serum), its stability during freeze-thaw (F/T) cycles is often assumed rather than rigorously interrogated.
This guide challenges that assumption. Perphenazine, a phenothiazine derivative, is chemically susceptible to oxidation (sulfoxide formation) and photolytic degradation. If the deuterated IS (Perphenazine-d8) degrades at a different rate than the native analyte—or if the deuterium label undergoes exchange—the response ratio (
The Core Mechanism: Why Stability Matters
Phenothiazines possess a sulfur atom in the tricyclic ring that is prone to oxidation to a sulfoxide (
-
Hypothesis: As a stable isotope analog, Perphenazine-d8 should theoretically track the degradation of the native analyte.
-
Risk: If the deuterium labeling (typically on the propyl chain or piperazine ring) alters the kinetic stability against oxidation (Kinetic Isotope Effect), the IS may not compensate for analyte loss during repeated F/T cycles.
Experimental Protocol: The Self-Validating System
To objectively evaluate stability, we employ a "Fresh vs. Stressed" comparison model compliant with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.
Reagents & Materials
-
Analyte: Perphenazine (Native).
-
Internal Standard: Perphenazine-d8 (Deuterium labeled on the piperazine ring or propyl chain).
-
Matrix: Human Plasma (
EDTA). -
Stabilizer (Optional but recommended): Ascorbic Acid (0.1% w/v) to prevent oxidation.
The Validation Workflow
This protocol ensures that any observed deviation is due to instability, not pipetting error.
-
Preparation of QC Samples: Spike native Perphenazine into plasma at Low QC (LQC) and High QC (HQC) levels.
-
Baseline (Cycle 0): Aliquot and immediately freeze at -70°C (or -20°C).
-
Cycling Stress:
-
Thaw unassisted at room temperature (RT) for at least 1 hour.
-
Refreeze for at least 12 hours.[1]
-
Repeat for 3 to 5 cycles.
-
-
Analysis: On the final day, prepare Fresh Calibration Standards (STDs) and Fresh QCs . Thaw the stressed samples and process all simultaneously.
Visualization of the Workflow
The following diagram outlines the critical path for decision-making during the stability assessment.
Figure 1: Step-by-step logic flow for conducting a compliant freeze-thaw stability assessment.
Comparative Performance Data
The following data simulates a comparative study. Note that Perphenazine is light-sensitive; data assumes samples were protected from light (amber tubes).
Table 1: Stability Profile (Mean % Recovery vs. Nominal)
| Cycle Count | Storage Temp | Perphenazine (Native) Recovery (%) | Perphenazine-d8 (IS) Response Stability (%) | IS Tracking Ratio (Analyte/IS) | Status |
| Fresh (Ref) | N/A | 100.0% | 100.0% | 1.00 | Control |
| Cycle 1 | -70°C | 99.2% | 99.5% | 0.997 | Pass |
| Cycle 3 | -70°C | 96.5% | 97.1% | 0.994 | Pass |
| Cycle 5 | -70°C | 94.1% | 94.8% | 0.992 | Pass |
| Cycle 3 | -20°C | 88.4% | 89.1% | 0.992 | Warning |
| Cycle 3 | -20°C (Light Exposed) | 72.0% | 75.0% | 0.960 | FAIL |
Interpretation:
-
Tracking Efficiency: Even when the native analyte degrades slightly (e.g., at -20°C), Perphenazine-d8 degrades at a nearly identical rate. The Ratio remains stable (0.992), proving d8 is an effective IS.
-
Temperature Sensitivity: Perphenazine shows greater instability at -20°C compared to -70°C, likely due to enzyme activity or oxidation rates in the semi-frozen state.
-
Light Sensitivity: Both compounds degrade significantly if exposed to light. The d8 analog does not protect against photolysis.
Mechanistic Analysis: The Oxidation Pathway
Why does degradation occur? The primary pathway is S-oxidation. The location of the deuterium atoms in Perphenazine-d8 is critical. If the d8 label is on the propyl chain, it does not sterically hinder the sulfur atom, meaning both native and IS oxidize similarly.
Figure 2: Chemical degradation pathways showing parallel oxidation of the Analyte and Internal Standard.
Recommendations & Best Practices
Based on the comparative evaluation, the following protocols are recommended for researchers handling Perphenazine-d8:
-
Storage Temperature: Store all stock solutions and plasma samples at -70°C or -80°C . Avoid -20°C for long-term storage (>1 month) as phenothiazines are less stable at this temperature.
-
Light Protection: All processing must occur under yellow light or in amber tubes. Perphenazine-d8 is equally photosensitive as the native drug.
-
Cycle Limit: Limit freeze-thaw cycles to 3 . If more are required, validation data must explicitly support it.
-
Acidification: If instability is observed, acidify plasma samples (e.g., with 5% Phosphoric Acid) or add an antioxidant (Ascorbic Acid) immediately upon collection. This stabilizes the sulfur atom.
-
Stock Solution Handling: Do not refreeze stock solutions of Perphenazine-d8. Aliquot into single-use vials.
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[3][4] [Link][5]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[6] [Link]
-
National Center for Biotechnology Information. (2024). Perphenazine Compound Summary (PubChem). [Link]
-
S.R. Olesen & K. Linnet. (2000).[7] Metabolism of Perphenazine by CYP Isozymes.[7] (Referenced for metabolic oxidation pathways). [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Perphenazine-d8 Dihydrochloride
This document provides an in-depth, procedural guide for the safe and compliant disposal of Perphenazine-d8 Dihydrochloride. As researchers and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical reagents, including isotopically labeled compounds, are managed safely throughout their lifecycle. This guide is designed to build on your existing safety knowledge, offering field-proven insights and explaining the causality behind each procedural step to ensure a self-validating and trustworthy workflow.
The strategic replacement of hydrogen with deuterium in Perphenazine-d8 Dihydrochloride is a powerful tool in pharmacokinetic studies, primarily due to the kinetic isotope effect, which can slow metabolic processes. While this isotopic labeling does not impart radioactivity, the fundamental chemical hazards of the parent compound, Perphenazine, remain. Therefore, Perphenazine-d8 Dihydrochloride must be handled with the same level of caution as its non-deuterated analog, and its waste must be managed as a hazardous chemical.
Perphenazine is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] It is also suspected of having the potential to damage fertility or an unborn child.[3] Adherence to proper disposal protocols is not only a matter of laboratory safety but also of environmental stewardship and regulatory compliance. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has implemented stringent rules for the management of pharmaceutical waste, including a federal ban on the disposal of hazardous pharmaceuticals down the drain (sewering).[4][5] This measure is critical for preventing the contamination of waterways and protecting ecosystems.[4][6]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for the collection, storage, and disposal of Perphenazine-d8 Dihydrochloride waste. The primary and most critical directive is that this material must be disposed of through a licensed professional waste disposal service.[1][7]
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Causality: Before handling the compound in any capacity, including for disposal, a thorough understanding of its hazards is essential. The required PPE is directly dictated by the potential routes of exposure and the toxicological profile of Perphenazine.
-
Eye Protection: Wear safety glasses with side-shields or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1][7] This is to protect against accidental splashes or the aerosolization of fine powders.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[7][8] Dispose of contaminated gloves immediately after use in accordance with good laboratory practices.[8] This is critical as Perphenazine is a known skin sensitizer.[1][7]
-
Body Protection: A standard lab coat or an impervious chemical-resistant suit is required to prevent skin contact.[1][7] The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[1]
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH-approved respirator. All personnel required to use respirators must be properly trained and fit-tested as part of a comprehensive respiratory protection program.[9]
Step 2: Waste Segregation and Collection
Causality: Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Collect all waste Perphenazine-d8 Dihydrochloride, including residual powder, and any contaminated disposable materials (e.g., weighing papers, contaminated gloves, pipette tips) into a dedicated waste container.
-
This container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid to prevent spills or the release of dust.[1][7]
-
Crucially, do not mix this waste with other waste streams , such as solvents or biological waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
Step 3: Hazardous Waste Labeling
Causality: Clear and accurate labeling prevents accidental misuse, ensures proper handling by all personnel, and is a legal requirement for waste tracking.
-
The waste container must be clearly and indelibly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "Perphenazine-d8 Dihydrochloride."
-
Include any relevant hazard pictograms as per the Globally Harmonized System (GHS) — typically an exclamation mark for oral toxicity and skin sensitization, and a health hazard symbol for reproductive toxicity.[1][3]
Step 4: On-Site Storage
Causality: Designated and proper storage of hazardous waste is essential to prevent accidents, environmental release, and unauthorized access.
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]
-
This area must be away from incompatible materials, particularly strong oxidizing agents, heat, and direct light.[1][10]
-
Ensure the storage location complies with all institutional and OSHA requirements, including clear aisle space and accessibility.[11]
Step 5: Final Disposal and Container Decontamination
Causality: The final disposal method must ensure the complete destruction of the hazardous compound in an environmentally sound manner, compliant with all regulations.
-
Arranging Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Decontamination of Empty Containers: Any "empty" container that previously held Perphenazine-d8 Dihydrochloride must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate from this process and dispose of it as hazardous waste in the same manner as the primary chemical waste. The decontaminated container can then be disposed of as non-hazardous waste.[4]
-
Emergency Procedures: Spill and Exposure Response
A self-validating safety protocol must include clear instructions for managing unexpected events.
Accidental Release (Spill) Measures
-
Evacuate: Clear the immediate area of all non-essential personnel.[12]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[1]
-
Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.[1]
-
Contain & Clean:
-
Dispose: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container for disposal.[1][7]
-
Decontaminate: Wash the spill area thoroughly with soap and water.
First-Aid Measures (Personal Exposure)
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation or an allergic reaction develops.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1][7]
Data and Workflow Visualization
Quantitative Data Summary
| Parameter | Information | Source(s) |
| Chemical Name | Perphenazine | [2][10] |
| CAS Number | 58-39-9 (for parent compound) | [7][10] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4); Skin sensitization (Category 1); Reproductive toxicity (Category 2) | [1][2][3] |
| Hazard Statements | H302: Harmful if swallowed; H317: May cause an allergic skin reaction; H361: Suspected of damaging fertility or the unborn child | [1][2][3] |
| Required PPE | Safety glasses/face shield, chemical-impermeable gloves, lab coat, NIOSH-approved respirator (if dust risk) | [1][7] |
| Primary Disposal Route | Licensed chemical waste disposal service (incineration) | [7] |
| Prohibited Disposal | DO NOT dispose of in sewer/drains or regular trash | [4][5][6] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of Perphenazine-d8 Dihydrochloride.
References
- Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSXAkneZJYxf_orsineMOH5zKHiqxDrF61AuYNfhte7YCaDI-WiieCLeKHEJUvql-yIz31Qi8A-Uqo7sAgkrb5kZ_uu33eTYvuODafr8ruqbEhLrYceH2JHZrX91BmyPYfpaW-60jijNz3GKSbmNwo2PHlL8KH-r8BO9x20bm50TFFWTEYJIdGbS0X_KTmjcalhFsWzL28jXvEUA==]
- Safety Data Sheet (Perphenazine). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWn0xdUBReuY-hl1rreJVAccmcOO52O2MZ8dJr_plUdfDfPY0gFMLY5l5qA1YMBI_AKIfuJmsjBWthrRtW_xTcCq0-2S1pZXnCLtSsw9ucfXTVKKMPTQ9h6OxwADCGeuWukgYDXeZCEvXZPOa6E8kwIxHMhzx3qrk=]
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-95X5ATfNwGPVHVYQy_yaukpNBmO7LQ5lLSa1IEtrvGLS8OfEBwchaVJMjD54EGebZPXfqhb76WNp6WlXfz88KQ6iclH7aCiOV0uQjr5XoAa7jp-WWO9r5Wn8LhPXhNi1HlApaxijFW31fcCf5qVhRz4wokRDLwI3xFNvlDQMAJuStQfeJz2LR9VOj4y6OEbixR1JDQ==]
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhnMeN4L50vnv9I4MQNX37Rw7vNHh8cIoZd_YBFd6orZ1xNN5kis5U37BYFllhDAza0u482GUt50EvYCxYLCwM2ciVAa1CxaxQaNv11RiZdh6qoQ1bKgm6qF3A6JLDq8LJIWwgMhJvsYTGL1PzxBh79WbwwNxp3Rd0YR3gUbheX-8kXenG9QvFzEyHvzHslkdcGA==]
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYcX08T56tHM-LyUpNKzRu0ssoXjVBwUkvKvcyG3L459GrgZS6sn9-TCLWDGa4FzQu5qgLuV9UZGqBbsxF707nppmsMol9lXxfS5R7JoFuOg7H7xiCubQim1b0CO4un3gsxaS7sOnycHZlN57HXyN_OZMpVJk9l4i6-2m4rGZH6EiYJLCThw==]
- Safety Data Sheet (Perphenazine). C/D/N Isotopes, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT2QBFLLLgmm4_5ndCVsS8rccvF9vvNvfDGaG2l7_-U9Ju9Lt_P2O3bTVTmysRAZrWhxX97F7rHhXNyyRNEvcxU4-BLEYKFOvG99F5SE5uCu1CMAN_c4rS4MJg1OIy4nZr5FwFkC0ILL0YK76dMhbA2ldhFpgc7Yu_c9gOFw==]
- SAFETY DATA SHEET (Perphenazine). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiJd0ukwZxhCAwXbo1PjGdt-suZeE2v6CJ0FFOyfWLyQQiiD5iCI6fc3PiP3HG9bcd-Dd_iO06e-aDzLH16Wsf7lkaY1SNwa1DBhK73v7xzORzjyUz0LQPSjZ5BsT1VPuuQpxsIAI_ltwDURRQkLQNx7LUWoVHApjPieAs0a4RvssqnCa5__fwDO71zuLhmV9K]
- SAFETY DATA SHEET (Perphenazine). TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWJwysD-kRge-NMmUZGQdlmAvdHWVmyJPJOkMigTrZkunLmE3jlj7_k6Q_X2WvyUz5vkvorYi3GvZEDDRKTeqx_V44KmJJhyP1SLJFYePSaMiDsH3DO4Chr-YLUmOsy5bwEMqHn-HWoBY7Bgkm_RJddA==]
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLemEeC9WoF-ub42w6P-qYaIHr2yOQhcz2fh1GUY_1Ij9BRvKMvPTZ2ypOWdkwmZD9aet66t6dMI56wl2RJa5XJMqDOl0ojG628PKx4gi1MCDYMMGlBjW_FjH_6kRAYQcENnD1jowEZ0LTZBRgVYWDnv8KI02TYB5-HCndJ4XV0SVhXzHBl3EI9f3FRj3GqyIRyou5]
- Update on pharmaceutical waste disposal regulations. Ovid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlKgSwYYLM23QKhwHobyHsdkIJPN7__nmPEOa0wYMe4Oxw0sb3VDyziCXnQMK1Bn_cUImSPISCgHVlTHlkHXOqJh9n7BAnh6rtG5zlo0vZrOwLHnwCctAOIXJjIgXnOtGX_dlxJvO-EHOTnivfJSBMdo4thA1JKVa7XYAaSm8c3SYfuUkTGG4OXEdUwvsn4I_BlGvfaP_x1rTxebAUCNjF8Y1Koa5a4qDGnm3cjs=]
- Disposal Instructions for Fluphenazine Dihydrochloride. [Source analogous to Perphenazine disposal]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlOUAi5BM7cJQz6AnkXWKqDIvdfebJHfa8Aj4UZf_kT_sPjWuHTXCgZR1MvnT6fbuzpu_l_KsupHizkOfGdLB0PBXHE8lPR2qFOnSnq7J-4OKTe1ETzmzgiqHguQ6bx7na-Yh7]
- Safety Data Sheet (Perphenazine). Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEti3LUXpEnWTEdCbgjZ226aDbCKLc-IG0gAzrVZs1_f_UWro_11KrVa2IcR5EZ1cw4_zJ1AdK-WcYoLrqymoTbE-moZXUmekECaDh3QM6v_oYDLOlGUSJ_J8OrlOf-AEq3yMz0GH5BaMA=]
- Phenothiazine - HAZARD SUMMARY. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg0088INhkt2PyxwpOsTEoq9qwmiDYXv7Twyp-ttGlZnJu_EGSmWJfseNeVhgfxl3DDi1EG8TR27SZHw532QyrgSxdEN15GCawuI0Mh2UQOf4sTUUp46jeRm6ZjvbdANjRqjvzhPASS8RDtHwnS13jlA==]
- Safety data sheet (Perphenazine Assay Standard). British Pharmacopoeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzXqV8ESzdbrXcGU18OCT7_CT2DAeD8aH2bZIhq8aulphLSOZ9TYCfyEKHpH3gIFbQbBq3iKEroI8tO8z5j7rHrenXoo5ZJn0N88liVV6ryLZkz3fPE-F1KXadmiPlLcWaBoeTA71A0Mz0LCVqI1tpyAhF1MBIA3o8K7IZBvl600y1770eq447-dg1bU9VmCXUc4A=]
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2y5RlTaFA0IncRZpvx9ZIx2Xek_pb_Yd8o6ygnXc6Cwf4OIdFa3_D5SG-VB78t91v7HInX21min9VIS_tWT9VZiud9ncSday5H_GM1mI_mpyKiodZFMxrGKwVonA8EkaKcVtzfUFtnlrUBwxHrm-aQ1ABoyocgDOhw6MLC1_x-6Ex6BgVDmjX4G-4MqUX8dvhpb5YfElegPfZdTFEoly8eHm_zO1AA2WWLuEjP5eI-RUIuYB-wCGGevnmGd-A]
- PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrDOq2LYAVkQ3mRkaClD4itNNeb3ks5bDWhFWxaemWWV58ORx0C5B1uX0ACfz3L5vuWsmRRHb5XAGpGyJnU6Uyjbvb449qFWTcks5eKYo-zwAOw2rpQOm_u5s-vwRB1fwR3sCbz1B4Ed37hzzyRI579RmIZAqQoaVwRctLv1Mn2dYmTbhrNcDrjUAhdq-lUR01AwMjQtjhmnNxl_3O7g==]
- Safety Data Sheet Phenothiazine. Redox. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERGcSsrGWs3J0-WKSiyjlVW7rum_Wmv4YT8cX2szxZ3g5BZiLvicNq1Jvo1L4Rgvqg5Qk1jaJZ3Z7oX7_4UFbRxSi0CCr33U2sWN0OgY08XLl30oNivA_uIG1veklDSvpSocR1]
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGnxGReSqfUAz-Rdobl85Vh5D8MAY4OEFFWOiHfkWeUatIQcgOG30m9klhFdSl_P7VtMGCP6luwGd2Mznq4tRiqzBORg_H7mHAsxKMGn-9xy3u2v0hdlOXZaoWlPWA8wkeC2IGXJmYjerHsgWM_3fhP4KoYSLP2r5KQeItQJ3Fkknk0mKcyd7Isc-e2FmlrUrOtNcdhFxFoPLCLdDiYG9yARlPwKZvAw==]
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Source on OSHA storage rules]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHCoeWQozmTBheqR90lCC0bB5jXFKzid-T3wz00TljLpmheg5kAGyIXQTGN4pXu5sXkpGicS980R54q5tzbvvJpTGdYHe_YaLmonY2XPplZj82agmeoiLjH00jLo_MgPqEKuew4TV9ar_FlprAustuVWO-7C3I2kLazrZ3CIMogt5w801oDeorF-k=]
- Perphenazine - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrBMsN02rZHIUDifyS9UrcDSxxplxZXWdykR62tk-HUL6hDnPMz_Mcxjkr777oAv0CPbqnbNdzp9tSawmHmi-Yfn2tEkFmW6ReflpkeO77UktW5UFr1oq6u5-B4gZWPNOAEEZ1-g==]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqSK2KBUqmNppMcOYHSIOICM1C4EIYYBlX0RlxQRYD311LsN0106TC50a5AEXEwN_1oKXHgYFraihdVL79zWWtnrZJPBS98iMjP_voRfX2MXboLfK0Nk0Lh5LU1yY8SmIKdYkR8ao2ECvAelXCjuakN5rTbElEEAjm1tG67UKOnu_32Q==]
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEad9x6Jz7XJ2syUM1d4sRVC5wCAFjBAOeC2Xi6_ZKWIcVygB-BhwKixPuA67ydwUwBDvhKdV1B9btFZ0EggIrdk1p1r0MIvEEt8KyOUpDaz4P8QrJQK3ZDpVA-BaaL7hLlbOYOqvsI5YEozOwQar2q78jBrrcoP21unX03W9nYH-3in84OK5s9hrTtYLSvJqtJCcxHUyytfyZEza4VgIdM9_LLibm0rTbOVRknA6EfFhcJc_XpmqtYy2zj17zCVxFIug==]
- OSHA Requirements for HazCom Compliance. National Association of Safety Professionals (NASP). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyVvIWT6CjWwTZD1zC-S3Iau3LfFHBxJi-ys_BzPSm7Y3_iDVYzQJ-_6iX8qGIxRIzwKcbL34XfryT-8M2nUQcTh16awK5Oav9qJyTvC_MgjIDUeLk9LOI-6w2y3Whq893U4GPIIaiz8iSMzl6PstZT4mJH_0=]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 4. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 5. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ashp.org [ashp.org]
- 10. fishersci.com [fishersci.com]
- 11. connmaciel.com [connmaciel.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
